4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide
Overview
Description
4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of an amino group attached to a benzenesulfonamide moiety, which is further linked to a 4,5-dihydrothiazol-2-yl group
Mechanism of Action
Target of Action
The primary target of 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . This enzyme is overexpressed in many solid tumors due to changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the enzyme, which results in a decrease in the enzyme’s activity
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolism, causing a shift from aerobic to anaerobic glycolysis . This shift results in a significant modification in pH, which can affect various biochemical pathways within the cell
Pharmacokinetics
The compound’s molecular weight is 25733 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The compound has been shown to have significant inhibitory effects against both the MDA-MB-231 and MCF-7 cancer cell lines . In particular, it was able to induce apoptosis in MDA-MB-231 cells, with a significant increase in the annexin V-FITC percent . This indicates that the compound’s action results in the death of cancer cells.
Biochemical Analysis
Biochemical Properties
4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly through its interaction with enzymes such as carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is involved in regulating pH levels within cells. The compound selectively inhibits CA IX, which can be a useful target for discovering novel antiproliferative agents . Additionally, it interacts with other biomolecules, including proteins and other enzymes, to exert its biological effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines such as MDA-MB-231 and MCF-7, while having a selective effect on normal breast cell lines like MCF-10A . This compound influences cell function by inducing apoptosis and affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits carbonic anhydrase IX, leading to a disruption in pH regulation within tumor cells . This inhibition results in decreased cell proliferation and increased apoptosis. The compound also affects gene expression, further contributing to its antiproliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for prolonged activity in in vitro and in vivo experiments . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within cells . These interactions contribute to its overall biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within target cells . This distribution is crucial for its effectiveness in inhibiting tumor growth and inducing apoptosis.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, contributing to its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide typically involves the following steps:
Intramolecular Cyclization: The preparation begins with the synthesis of a chloroacetamide derivative, which undergoes intramolecular cyclization to form a thiazolone scaffold.
Ammonium Treatment: The chloroacetamide derivative is treated with ammonium to yield the desired 4,5-dihydrothiazol-2-yl group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an inhibitor of carbonic anhydrase IX, which is overexpressed in many solid tumors. This makes it a potential candidate for anticancer drug development.
Antimicrobial Agents: The compound has demonstrated antimicrobial activity, making it a potential candidate for developing new antibiotics.
Materials Science:
Comparison with Similar Compounds
- 4-Amino-n-(thiazol-2-yl)benzenesulfonamide
- 4-Amino-n-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Comparison:
- 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide is unique due to the presence of the 4,5-dihydrothiazol-2-yl group, which imparts distinct chemical and biological properties.
- Compared to 4-Amino-n-(thiazol-2-yl)benzenesulfonamide , the 4,5-dihydrothiazol-2-yl derivative exhibits higher selectivity and potency in inhibiting carbonic anhydrase IX .
- The 4-Amino-n-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide has different structural features, leading to variations in its biological activity and applications.
Properties
IUPAC Name |
4-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-4H,5-6,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDXETNVADTEDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282673 | |
Record name | STK000108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32365-02-9 | |
Record name | NSC27258 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK000108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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